Azophenyl beta-D-lactoside

描述

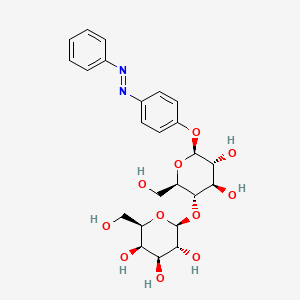

Azophenyl beta-D-lactoside is a synthetic glycoside characterized by a beta-D-lactosyl moiety (a disaccharide of galactose and glucose linked via a β-1→4 bond) conjugated to an azophenyl group. This compound has garnered interest in supramolecular chemistry and materials science due to its ability to form hydrogen-bonded complexes and liquid crystalline phases. Its azophenyl group enables photoresponsive behavior, while the lactoside moiety facilitates molecular recognition and self-assembly .

属性

CAS 编号 |

56503-35-6 |

|---|---|

分子式 |

C24H30N2O11 |

分子量 |

522.5 g/mol |

IUPAC 名称 |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-phenyldiazenylphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H30N2O11/c27-10-15-17(29)18(30)20(32)24(35-15)37-22-16(11-28)36-23(21(33)19(22)31)34-14-8-6-13(7-9-14)26-25-12-4-2-1-3-5-12/h1-9,15-24,27-33H,10-11H2/t15-,16-,17+,18+,19-,20-,21-,22-,23-,24+/m1/s1 |

InChI 键 |

VGFJAUZHCFPQBJ-ARYMTDNSSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

手性 SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

规范 SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

同义词 |

azophenyl beta-D-lactoside |

产品来源 |

United States |

化学反应分析

Biochemical Interactions with Lectins

Azophenyl β-D-lactoside demonstrates selective binding behavior with plant lectins, particularly isolectins from Griffonia simplicifolia:

Precipitation Studies

-

A4 Isolectin : Shows no precipitation with azophenyl β-D-lactoside-BSA conjugates, indicating weak affinity for terminal β-linked galactose .

-

B4 Isolectin : Similarly, no precipitation occurs, contrasting with strong interactions observed for α-D-galactoside-BSA conjugates .

Comparative Reactivity

The table below summarizes lectin-binding outcomes for related conjugates:

Glycosidase Resistance

The β-(1→4) glycosidic bond in azophenyl β-D-lactoside resists hydrolysis by common β-galactosidases, likely due to steric hindrance from the aromatic azophenyl group .

Role in Affinity Chromatography

Azophenyl β-D-lactoside-BSA conjugates are used to study carbohydrate-protein interactions. Despite lacking reactivity with concanavalin A , these conjugates serve as negative controls in assays targeting α-linked glycans.

Mass Spectrometry (MS)

-

LC-MS/MS : Fragmentation patterns show prominent peaks at m/z 274.1285 ([M+NH₄]⁺), with diagnostic fragments at m/z 61.0114 (C₂H₅O₂⁺) and 148.9719 (C₆H₅N₂O⁻) .

-

Collision Energy Effects : Higher energy (65 eV) enhances cleavage of the glycosidic bond, yielding lactose-specific ions .

UV-Vis Spectroscopy

相似化合物的比较

4-Methylumbelliferyl Beta-D-Lactoside

Structural Differences :

- Azophenyl beta-D-lactoside features an azophenyl group, whereas 4-methylumbelliferyl beta-D-lactoside substitutes this with a 4-methylumbelliferyl fluorophore.

- Both retain the beta-D-lactosyl core but differ in their aglycone moieties.

Physicochemical and Functional Properties :

- Applications :

- 4-Methylumbelliferyl beta-D-lactoside is widely used as a fluorescent substrate for glycosidase enzyme assays due to its umbelliferyl group, which releases a fluorescent product upon hydrolysis .

- This compound is primarily studied for its mesomorphic behavior and role in supramolecular H-bonded networks, making it suitable for liquid crystal displays and photoresponsive materials .

- Stability :

Methyl Beta-Allolactoside and Methyl Alpha-Lactoside

Structural Differences :

Crystallographic and Physicochemical Insights :

- Crystal Packing : Beta-linked lactosides (e.g., methyl beta-allolactoside) exhibit tighter intermolecular hydrogen bonding compared to alpha-linked derivatives, enhancing their stability in solid-state applications .

- Solubility : this compound’s aromatic azophenyl group reduces aqueous solubility relative to methylated lactosides, which are more polar .

Azophenyl Nicotinate Derivatives

Functional and Mesomorphic Behavior :

- Azophenyl nicotinate derivatives form chair- and V-shaped supramolecular complexes via H-bonding, similar to this compound. However, the lactoside moiety in the latter introduces chirality and carbohydrate-specific interactions, enabling more complex self-assembly pathways .

- Thermotropic Properties : Thiobenzoate analogs with terminal chlorine substituents (e.g., in studies by Ossowska-Chruściel et al.) exhibit smectic phases at lower temperatures (80–120°C) compared to azophenyl lactosides, which stabilize nematic phases at higher ranges (120–150°C) .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。